molecular formula C5H9I B096553 (Iodomethyl)cyclobutane CAS No. 16408-62-1

(Iodomethyl)cyclobutane

Cat. No.: B096553
CAS No.: 16408-62-1
M. Wt: 196.03 g/mol
InChI Key: FHHQLLOJOKZLST-UHFFFAOYSA-N
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Description

(Iodomethyl)cyclobutane is an organic compound featuring a cyclobutane ring, a four-membered carbon ring, with an iodomethyl substituent. This compound is known for its unique puckered structure and chemical properties, such as increased C–C π-character and relative chemical inertness for a highly strained carbocycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing cyclobutane derivatives, including iodomethylcyclobutane, is through [2+2] cycloaddition reactions. These reactions involve the photochemical or thermal activation of alkenes to form cyclobutane rings . For iodomethylcyclobutane, the synthesis typically involves the reaction of cyclobutene with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of iodomethylcyclobutane follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Properties

IUPAC Name

iodomethylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9I/c6-4-5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHQLLOJOKZLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376700
Record name (Iodomethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16408-62-1
Record name (Iodomethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Iodomethyl)cyclobutane
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